![molecular formula C15H13N3O3S B2905304 2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide CAS No. 1428348-01-9](/img/structure/B2905304.png)
2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
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Overview
Description
The compound “2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide” is a derivative of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . It is part of a class of compounds that have been studied for their potential pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of a methyl group, a nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine derivative provides the respective iodide derivatives . These are then reacted with a series of arylboronic acids via Suzuki coupling to furnish the final 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold . The compound has a phenyl group attached to the 4-position of the thiadiazine ring and an acetamide group attached to the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nitro group reduction, reaction with trimethyl orthoacetate, bromination, nucleophilic substitution, and Suzuki coupling .Scientific Research Applications
Antimicrobial Activity
The benzothiadiazine dioxide scaffold has been reported to exhibit antimicrobial properties . This compound, with its specific functional groups, could be synthesized and tested for its efficacy against various bacterial and fungal strains. Research could explore its mechanism of action, potentially acting on bacterial cell walls or fungal membranes .
Antiviral Applications
Similar to its antimicrobial potential, this compound may also possess antiviral activities . It could be investigated for its ability to inhibit viral replication or for its use as a structural analog to interfere with viral protein synthesis .
Antidiabetic Potential
Research into the antidiabetic effects of this compound could be promising. It might be involved in the regulation of insulin release or the modulation of glucose metabolism, providing a new avenue for diabetes treatment .
Anticancer Research
This compound’s efficacy in cancer research could be explored, particularly its potential as a selective inhibitor in cancer cell lines. Its impact on cell proliferation and apoptosis could lead to novel therapeutic approaches for cancer treatment .
KATP Channel Activation
The activation of KATP channels is crucial in various physiological processes. This compound could be studied for its role as a KATP channel activator , which may have implications in pancreatic endocrine function and vascular smooth muscle relaxation .
AMPA Receptor Modulation
As an AMPA receptor modulator, this compound could be significant in neuroscience research. It could be used to study synaptic transmission and plasticity, which are vital for learning and memory .
Material Science Applications
Lastly, the unique properties of this compound make it suitable for applications in material science . It could be utilized in the development of new materials with specific electrical or mechanical properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity . For instance, a derivative of this compound was reported to have binding affinities at the AMPA receptor .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Future research could explore the potential pharmacological activities of this compound, given the interest in 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives for their various biological activities . Additionally, further studies could investigate the influence of different functional groups on the compound’s properties and activity .
properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-14(19)10-18-17-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)22(18,20)21/h1-9H,10H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOXWOQLDFCTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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